molecular formula C28H25N3O3 B14945387 3,5-dimethoxy-N-[1-(1-phenylethyl)-1H-benzimidazol-5-yl]naphthalene-2-carboxamide

3,5-dimethoxy-N-[1-(1-phenylethyl)-1H-benzimidazol-5-yl]naphthalene-2-carboxamide

Cat. No.: B14945387
M. Wt: 451.5 g/mol
InChI Key: XLDYHDQYSXFXSS-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-[1-(1-phenylethyl)-1H-benzimidazol-5-yl]naphthalene-2-carboxamide is a complex organic compound that features a benzimidazole moiety fused with a naphthalene carboxamide structure

Preparation Methods

The synthesis of 3,5-dimethoxy-N-[1-(1-phenylethyl)-1H-benzimidazol-5-yl]naphthalene-2-carboxamide involves multiple steps, typically starting with the preparation of the benzimidazole coreThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

3,5-dimethoxy-N-[1-(1-phenylethyl)-1H-benzimidazol-5-yl]naphthalene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to bind to various biological targets, potentially inhibiting their activity. This can lead to downstream effects on cellular pathways, resulting in the observed biological activities .

Comparison with Similar Compounds

Similar compounds to 3,5-dimethoxy-N-[1-(1-phenylethyl)-1H-benzimidazol-5-yl]naphthalene-2-carboxamide include:

This compound’s unique combination of the benzimidazole and naphthalene carboxamide structures, along with the dimethoxy substituents, distinguishes it from other similar compounds and contributes to its specific properties and applications.

Properties

Molecular Formula

C28H25N3O3

Molecular Weight

451.5 g/mol

IUPAC Name

3,5-dimethoxy-N-[1-(1-phenylethyl)benzimidazol-5-yl]naphthalene-2-carboxamide

InChI

InChI=1S/C28H25N3O3/c1-18(19-8-5-4-6-9-19)31-17-29-24-15-21(12-13-25(24)31)30-28(32)23-14-20-10-7-11-26(33-2)22(20)16-27(23)34-3/h4-18H,1-3H3,(H,30,32)

InChI Key

XLDYHDQYSXFXSS-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N2C=NC3=C2C=CC(=C3)NC(=O)C4=C(C=C5C(=C4)C=CC=C5OC)OC

Origin of Product

United States

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